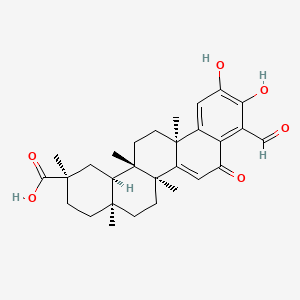

Demethylzeylasteral

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Demethylzeylasteral has been extensively studied for its anti-cancer effects across various types of malignancies. Key findings include:

- Melanoma : Research indicates that this compound inhibits cell proliferation and induces apoptosis in melanoma cells by targeting the anti-apoptotic protein MCL1. This compound causes cell cycle arrest at the S phase and enhances the expression of pro-apoptotic factors, leading to increased apoptosis in treated cells .

- Non-Small Cell Lung Cancer (NSCLC) : Studies have shown that this compound effectively induces apoptosis in NSCLC cells, suppressing their viability and migration in a dose-dependent manner. This suggests its potential as a therapeutic agent for treating lung cancer .

- Colorectal Cancer : In colorectal cancer models, this compound has demonstrated the ability to inhibit cell proliferation and enhance sensitivity to chemotherapeutic agents like 5-Fluorouracil (5-FU). The compound induces cell cycle arrest and apoptosis, indicating its promise as an adjunct therapy in colorectal cancer treatment .

- Gastric Cancer : Recent studies have reported that this compound impedes the viability and migration of gastric cancer cells while promoting apoptosis. It appears to downregulate critical signaling pathways involved in cell survival, such as ERK1/2 and AKT, further supporting its role as a potential anti-cancer agent .

Anti-Inflammatory Effects

Beyond its anti-cancer properties, this compound exhibits notable anti-inflammatory effects. It has been implicated in modulating immune responses and reducing inflammation-related conditions. Some findings include:

- Mechanism Exploration : this compound has been shown to inhibit the expression of pro-inflammatory cytokines, which are key mediators in inflammatory diseases .

- Potential Therapeutic Use : Its ability to modulate immune responses suggests that this compound could be beneficial in treating autoimmune diseases or conditions characterized by chronic inflammation.

Summary Table of Applications

Mecanismo De Acción

El demetilzeylasteral ejerce sus efectos a través de múltiples objetivos y vías moleculares:

Antiinflamatorio: Inhibe las citoquinas y enzimas proinflamatorias.

Antitumoral: Induce la apoptosis en las células cancerosas activando las caspasas e inhibiendo las proteínas antiapoptóticas como MCL1.

Modulación inmunitaria: Suprime las respuestas inmunitarias modulando la actividad de los linfocitos T y la producción de citoquinas

Análisis Bioquímico

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Demethylzeylasteral is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may also affect metabolic flux or metabolite levels . The specifics of these interactions and effects are still being studied.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. It may also affect its localization or accumulation

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis del demetilzeylasteral implica múltiples pasos, comenzando típicamente a partir de triterpenoides de origen natural. El proceso incluye reacciones de oxidación, reducción y ciclación bajo condiciones controladas. Se utilizan reactivos y catalizadores específicos para lograr las modificaciones estructurales deseadas.

Métodos de producción industrial: La producción industrial del demetilzeylasteral se basa principalmente en la extracción de Tripterygium wilfordii. El material vegetal se procesa para aislar el compuesto mediante extracción con disolventes, seguida de técnicas de purificación como la cromatografía. Este método garantiza un alto rendimiento y pureza del compuesto adecuado para la investigación y posibles aplicaciones terapéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones: El demetilzeylasteral se somete a diversas reacciones químicas, que incluyen:

Oxidación: Convierte grupos hidroxilo en grupos carbonilo.

Reducción: Reduce los grupos carbonilo a grupos hidroxilo.

Sustitución: Reemplaza los grupos funcionales con otros sustituyentes.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las condiciones varían dependiendo del sustituyente que se introduzca, a menudo implicando catalizadores y disolventes específicos.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del demetilzeylasteral, cada uno con potenciales actividades biológicas únicas .

Comparación Con Compuestos Similares

El demetilzeylasteral es único entre los triterpenoides debido a sus actividades biológicas y objetivos moleculares específicos. Compuestos similares incluyen:

Celastrol: Otro triterpenoide de Tripterygium wilfordii con potentes propiedades antiinflamatorias y anticancerígenas.

Triptolida: Conocida por sus efectos inmunosupresores y antitumorales.

Ácido betulínico: Un triterpenoide con actividades anticancerígenas y anti-VIH.

En comparación con estos compuestos, el demetilzeylasteral ofrece un perfil distinto de actividades, particularmente en su capacidad para regular el metabolismo de los estrógenos y las respuestas inmunitarias .

Actividad Biológica

Demethylzeylasteral (DMZ) is a compound derived from the traditional Chinese herb Tripterygium wilfordii, known for its diverse biological activities, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of DMZ, focusing on its effects on cell proliferation, apoptosis, and potential mechanisms of action.

Overview of this compound

This compound is a triterpenoid compound that has garnered attention for its anti-tumor properties. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, including melanoma and colorectal cancer cells. The compound functions primarily through the induction of apoptosis and cell cycle arrest, making it a candidate for further pharmacological exploration.

1. Inhibition of Cell Proliferation

DMZ has been shown to inhibit cell proliferation in several cancer types. For instance, studies have reported that DMZ causes cell cycle arrest at the S phase, leading to reduced DNA synthesis and growth inhibition in melanoma cells (A375 and MV3) and colorectal cancer cells (SW480 and RKO) .

-

Cell Proliferation Data:

Concentration (μM) Cell Viability (% Control) Apoptosis Rate (%) 1 90 6.4 5 70 12.0 10 50 18.0 20 30 23.0

2. Induction of Apoptosis

The induction of apoptosis by DMZ is evidenced by increased levels of pro-apoptotic proteins (BAX) and decreased levels of anti-apoptotic proteins (BCL-2). Flow cytometry analysis revealed a significant increase in apoptotic cells following treatment with DMZ .

-

Apoptosis Mechanism:

- Extrinsic Pathway Activation: DMZ initiates apoptosis through the extrinsic pathway by upregulating death receptors.

- Caspase Activation: The activation of caspases, particularly Caspase-3 and -9, has been observed following DMZ treatment, leading to cellular breakdown.

Case Study: Colorectal Cancer

In a study examining the effects of DMZ on colorectal cancer cells, researchers found that combining DMZ with the chemotherapeutic agent 5-fluorouracil (5-FU) enhanced the sensitivity of cancer cells to treatment. The combination therapy resulted in a lower IC50 value for 5-FU when used alongside DMZ, indicating a synergistic effect .

-

Combination Therapy Data:

Treatment IC50 (5-FU) (μM) Control 20 DMZ Alone 15 DMZ + 5-FU 10

Toxicity Considerations

While DMZ shows promising anti-cancer properties, research has also highlighted potential liver toxicity associated with compounds derived from Tripterygium wilfordii, including DMZ itself. A multivariate analysis indicated that certain extracts could lead to hepatotoxic effects, necessitating careful dosage considerations in therapeutic applications .

Propiedades

IUPAC Name |

(2R,4aS,6aR,6aS,14aS,14bR)-9-formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O6/c1-25-6-7-26(2,24(34)35)14-21(25)29(5)11-9-27(3)17-12-19(32)23(33)16(15-30)22(17)18(31)13-20(27)28(29,4)10-8-25/h12-13,15,21,32-33H,6-11,14H2,1-5H3,(H,34,35)/t21-,25-,26-,27+,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZSFWLPCFRASW-CPISFEQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C=O)O)O)C)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C(=C5C(=O)C=C4[C@]3(CC2)C)C=O)O)O)C)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315726 | |

| Record name | Demethylzeylasteral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107316-88-1 | |

| Record name | Demethylzeylasteral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107316-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethylzeylasteral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the primary molecular targets of Demethylzeylasteral?

A1: Research indicates that DEM interacts with a variety of molecular targets, contributing to its diverse pharmacological activities. Some key targets include:

- AKT/CREB signaling pathway: DEM inhibits this pathway, impacting cell proliferation, migration, and apoptosis. []

- NF-κB pathway: By suppressing the activation of this pathway, DEM exhibits anti-inflammatory effects in models of asthma, lupus nephritis, and unilateral ureteral obstruction. [, , ]

- Wnt/β-catenin signaling pathway: DEM downregulates this pathway, influencing the epithelial-mesenchymal transition and proliferation of esophageal squamous cell carcinoma cells. [, ]

- UDP-glucuronosyltransferases (UGT) 1A6 and 2B7: DEM demonstrates competitive inhibition towards these enzymes, which could have implications for drug-drug interactions. []

- FBXW7/c-Myc axis: DEM upregulates FBXW7, an E3 ubiquitin ligase, leading to the degradation of c-Myc and subsequent inhibition of gastric cancer cell proliferation. []

Q2: How does this compound influence autophagy?

A2: DEM exhibits a biphasic effect on autophagy:

- Low concentrations: Induces Beclin1-dependent autophagy by activating the ERK1/2 pathway and inhibiting the Akt/mTOR pathway. []

- High concentrations: Suppresses autophagic flux, contributing to cell death. []

Q3: What is the molecular structure of this compound?

A3: DEM is a phenolic nortriterpene with the following structural characteristics:

- Molecular formula: C29H38O5 []

- Structure: 2,3-dihydroxy-6,23-dioxo-D:A-friedo-24-noroleana-1,3,5(10),7-tetraen-29-oic acid []

Q4: Is spectroscopic data available for this compound?

A4: Yes, structural elucidation of DEM has been performed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). []

Q5: What are the potential therapeutic applications of this compound?

A5: Preclinical studies suggest potential applications in various diseases, including:

- Cancer: Exhibits antitumor activity in various cancers, including colorectal, gastric, pancreatic, lung, breast, and esophageal squamous cell carcinoma. [, , , , , , , , , , ]

- Inflammatory diseases: Demonstrates anti-inflammatory effects in models of allergic asthma, lupus nephritis, and unilateral ureteral obstruction. [, , ]

- Immune regulation: Possesses immunosuppressive properties and prolongs survival in animal models of organ transplantation. [, , , , ]

Q6: How does this compound influence cell cycle progression?

A6: DEM induces cell cycle arrest primarily at the G0/G1 phase in various cancer cell lines, attributed to the downregulation of cell cycle regulators such as CDK4, CDK6, Cyclin D1, and c-MYC. []

Q7: Does this compound affect apoptosis?

A7: Yes, DEM induces apoptosis in various cancer cells through both extrinsic and intrinsic pathways, involving caspase activation and modulation of Bcl-2 family proteins. [, , , , ]

Q8: How does this compound interact with other drugs?

A8: DEM exhibits strong inhibition towards UGT1A6 and UGT2B7, potentially leading to drug-drug interactions when co-administered with drugs primarily metabolized by these enzymes. [] Furthermore, DEM enhances the chemosensitivity of cancer cells to chemotherapeutic agents like 5-fluorouracil, gemcitabine, and docetaxel. [, , , ]

Q9: What is known about the pharmacokinetics of this compound?

A9: A sensitive LC-MS/MS method has been developed to quantify DEM in rat plasma, enabling pharmacokinetic studies. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion profile.

Q10: Is there a correlation between this compound serum concentration and its therapeutic effect?

A10: Preliminary evidence suggests that DEM serum concentration could serve as a biomarker for monitoring its efficacy in treating diabetic nephropathy. []

Q11: What is known about the toxicity profile of this compound?

A11: While DEM exhibits promising therapeutic potential, further research is required to comprehensively assess its safety profile, particularly long-term effects. One study suggests a potential for liver toxicity, highlighting the need for careful dosage considerations. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.